1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)
Overview
Description
PF-00489791 is a potent inhibitor of phosphodiesterase 5A, with an IC50 value of 1.5 nM . This compound has been studied for its potential therapeutic effects in various conditions, including hypertension, diabetic nephropathy, and Raynaud’s disease . It enhances the relaxation of blood vessels within the kidney, thereby reducing blood pressure and improving renal function .
Preparation Methods
The synthesis of PF-00489791 involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
PF-00489791 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
PF-00489791 exerts its effects by inhibiting phosphodiesterase 5A, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) . By inhibiting this enzyme, PF-00489791 increases the levels of cGMP, leading to the relaxation of smooth muscle cells in blood vessels . This relaxation results in vasodilation, reduced blood pressure, and improved blood flow . The molecular targets and pathways involved include the nitric oxide-cGMP signaling pathway, which plays a crucial role in vascular homeostasis .
Comparison with Similar Compounds
PF-00489791 is unique in its long-acting inhibition of phosphodiesterase 5A, which distinguishes it from other similar compounds . Some similar compounds include:
Sildenafil: Another phosphodiesterase 5A inhibitor, commonly used for treating erectile dysfunction and pulmonary hypertension.
Tadalafil: Known for its longer duration of action compared to sildenafil, used for similar indications.
Vardenafil: Another phosphodiesterase 5A inhibitor with a similar mechanism of action.
PF-00489791’s uniqueness lies in its specific application for conditions like diabetic nephropathy and its potential for broader therapeutic applications .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853003-48-2 | |
Record name | PF-00489791 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-00489791 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-00489791 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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